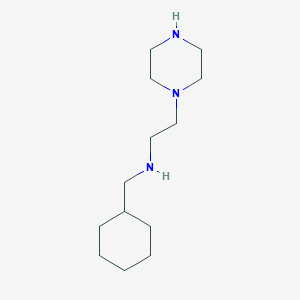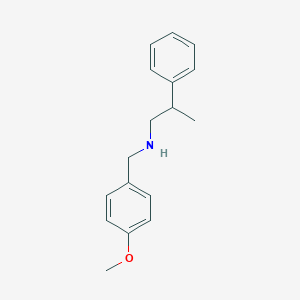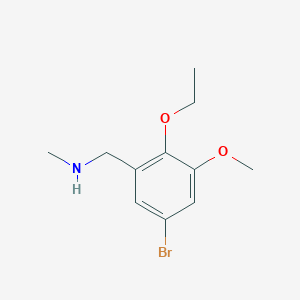
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a cyclic amide that has a furan ring attached to a cyclopentane ring, with a phenyl group and a carboxamide group also present in the molecule.
科学研究应用
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential use as a fluorescent probe for imaging cellular structures.
作用机制
The mechanism of action of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. These effects may contribute to the neuroprotective and anticancer properties of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase, which help to protect cells from oxidative damage. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. In addition, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One advantage of using N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is also relatively easy to synthesize in large quantities, making it suitable for high-throughput screening assays. However, one limitation of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide. One area of interest is the development of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide derivatives with improved solubility and bioavailability for use in drug development. Another area of interest is the elucidation of the precise mechanism of action of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, which may lead to the discovery of new therapeutic targets. Additionally, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide may have applications in other scientific fields such as materials science and environmental chemistry, which could be explored in future research.
合成方法
The synthesis of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide involves the reaction of 2-furylmethylamine with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with phenyl isocyanate to form N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide. This method has been optimized to produce high yields of pure N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, making it suitable for large-scale production.
属性
产品名称 |
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-16(18-13-15-9-6-12-20-15)17(10-4-5-11-17)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,18,19) |
InChI 键 |
UYHUDHREVYGIJR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
规范 SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)

![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)
![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



